molecular formula C3H9NO B044665 Propanolamine CAS No. 156-87-6

Propanolamine

Cat. No.: B044665
CAS No.: 156-87-6
M. Wt: 75.11 g/mol
InChI Key: WUGQZFFCHPXWKQ-UHFFFAOYSA-N
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Description

3-Amino-1-propanol is a linear primary alkanolamine.
N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4°C (54°F). Moderately toxic by ingestion.
Propanolamine belongs to the class of organic compounds known as 1, 3-aminoalcohols. These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom. This compound exists as a liquid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Outside of the human body, this compound can be found in french plantain. This makes this compound a potential biomarker for the consumption of this food product.
3-aminopropan-1-ol is a member of the class of propanolamines that is propane with a hydroxy substituent at C-1 and an amino substituent at C-2, making it both a primary amine and a primary alcohol. It is a primary alcohol, a primary amine and a this compound.

Mechanism of Action

Properties

IUPAC Name

3-aminopropan-1-ol
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InChI

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2
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InChI Key

WUGQZFFCHPXWKQ-UHFFFAOYSA-N
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Canonical SMILES

C(CN)CO
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Molecular Formula

C3H9NO
Record name N-PROPANOLAMINE
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DSSTOX Substance ID

DTXSID0059746
Record name 3-Aminopropanol
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Molecular Weight

75.11 g/mol
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Physical Description

N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4 °C (54 °F). Moderately toxic by ingestion., Colorless to pale yellow liquid with a fishy odor; mp = 12.4 deg C; [CAMEO] Colorless liquid with an odor of amines; mp = 11 deg C; [Alfa Aesar MSDS]
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Boiling Point

369.5 °F at 760 mmHg (USCG, 1999), 187-188 °C @ 756 MM HG
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Flash Point

175 °F (USCG, 1999), 175 °F
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Solubility

SOL IN WATER, ALCOHOL & ETHER, MISCIBLE WITH ACETONE & CHLOROFORM
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Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9824 @ 26 °C/4 °C
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Vapor Pressure

0.07 [mmHg]
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Color/Form

COLORLESS LIQUID

CAS No.

156-87-6
Record name N-PROPANOLAMINE
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Record name 3-Amino-1-propanol
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Melting Point

52 °F (USCG, 1999), 12.4 °C
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Synthesis routes and methods

Procedure details

In the case of the two-step procedure for making 1,3-diaminopropane (Equations II and III), the 3-amino-1-propane (APO) intermediate was first generated in 84% yield under relatively mild hydroamination conditions (120° C., LHSV 0.4) using a supported-nickel catalyst from Engelhard (Ni-1404, T 3/16", 69% nickel, ex. 12). Identification was by gc-ms/ir. Major co-products include 1,3-propanediol (2.5%), 1,3-diaminopropane (1.2-1.6%), plus lights. Hydroxypropanal conversion was essentially quantitative. A subsequent reamination of this 3-amino-1-propanol (APO) intermediate, as an aqueous 25% solution, produced 1,3-diaminopropane in 50% selectivity at 180° C., LHSV 0.4, using the Raney cobalt catalyst, R-2796 (ex. 13). The major co-products of this second stage, higher temperature, amination were DPTA (ca. 29%) and tripropylenetetramine (TPTA, 12%). Again, there was no gc-ms/ir evidence for cyclic (piperazine-type) derivatives and N-propyl-1,3-diaminopropane was the major N-alkylated material. The 1,3-diaminopropane may be isolated from the crude, liquid, polyamine product via atmospheric distillation. Amination of APO over six days generated several hundred grams of crude DAP and its homologues. Ramping the amination temperature slightly (180-185° C.) allowed activity to be maintained and conversion held at about 85%. It may be possible to further limit the extent of DAP homologation, and thereby further raise the DAP selectivity, by lowering the water content of APO feed, raising the LHSV, and providing more ammonia partial pressure.
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3-amino-1-propane
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Hydroxypropanal
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Propanolamine
Reactant of Route 2
Propanolamine
Reactant of Route 3
Propanolamine
Reactant of Route 4
Propanolamine
Reactant of Route 5
Propanolamine
Reactant of Route 6
Propanolamine

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